Butyltrichlorosilane
Overview
Description
Butyltrichlorosilane is an organosilicon compound with the chemical formula CH₃(CH₂)₃SiCl₃. It is a colorless liquid with a pungent odor and is known for its reactivity with water and moisture. This compound is primarily used as a surface modifier and in the production of various silicon-containing compounds .
Scientific Research Applications
Butyltrichlorosilane has a wide range of applications in scientific research:
Surface Modification: It is used to create self-assembled monolayers on various substrates, enhancing surface properties such as hydrophobicity or hydrophilicity.
Sensor Development: Functionalizes nanoparticles and hybrid materials to improve detection limits in sensor applications.
Material Science: Utilized in the synthesis of silicon-based materials and coatings, contributing to advancements in nanotechnology and microelectronics
Mechanism of Action
Target of Action
Butyltrichlorosilane (BTS) is a silane-based surface modifier that primarily targets a variety of metals and metal oxides . It forms a self-assembled monolayer (SAM) by creating a thin outer layer on the surface of these materials .
Mode of Action
The mode of action of BTS involves the formation of a self-assembled monolayer (SAM) on the surface of various metals and metal oxides . This process involves the interaction of BTS with the surface of the target material, resulting in a thin outer layer that modifies the surface properties .
Biochemical Pathways
It is known that bts can be used to introduce surface alkyl groups that can bind well with other compounds, such as 2-methacryloyloxyethyl-4-azidobenzoate (mpaz), to convert hydrophobic glass surfaces to superhydrophilic surfaces .
Pharmacokinetics
It is known that bts is a liquid at room temperature with a density of 116 g/mL at 25 °C .
Result of Action
The primary result of BTS’s action is the modification of the surface properties of various materials. For example, it can convert hydrophobic glass surfaces to superhydrophilic surfaces . It can also functionalize zinc peroxide nanoparticle/polystyrene sulfonate (PSS) hybrid-based sensors to improve the limit of detection by three-folds .
Action Environment
The action of BTS can be influenced by environmental factors. For instance, BTS reacts with water, moist air, or steam to produce heat and toxic, corrosive fumes of hydrogen chloride and flammable butane . It can also serve as a chlorination agent and reacts vigorously with both organic and inorganic acids and with bases to generate toxic or flammable gases .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Butyltrichlorosilane plays a significant role in biochemical reactions, particularly in surface modification and functionalization. It interacts with a variety of biomolecules, including enzymes and proteins, to form stable coatings on surfaces. For example, this compound can bind with 2-methacryloyloxyethyl-4-azidobenzoate to create superhydrophilic surfaces . Additionally, it can functionalize zinc peroxide nanoparticle/polystyrene sulfonate hybrid-based sensors, enhancing their detection limits . These interactions are primarily based on the formation of covalent bonds between the silane groups and the functional groups of the biomolecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It is known to cause severe skin burns and eye damage upon contact, indicating its strong reactivity with cellular components . Inhalation of this compound vapors can irritate the respiratory tract, while ingestion can cause burns in the mouth and stomach . These effects suggest that this compound can disrupt cell membranes and proteins, leading to cellular damage and inflammation. Additionally, its impact on cell signaling pathways, gene expression, and cellular metabolism is likely mediated through its interactions with cellular proteins and enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its reactivity with water, moist air, and other biomolecules. Upon exposure to water, this compound hydrolyzes to produce hydrogen chloride and butanol . This reaction generates heat and toxic fumes, which can further interact with cellular components. The compound’s ability to form covalent bonds with functional groups on biomolecules allows it to modify surfaces and create stable coatings. These interactions can lead to enzyme inhibition or activation, depending on the nature of the biomolecule involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known to be stable under normal conditions but can degrade upon prolonged exposure to moisture and air . This degradation results in the release of hydrogen chloride and butanol, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that this compound can cause persistent cellular damage and inflammation over time, highlighting the importance of proper handling and storage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild irritation and inflammation, while higher doses can lead to severe toxicity and adverse effects . Studies have shown that this compound can cause respiratory distress, skin burns, and gastrointestinal damage at high doses . These findings indicate that there is a threshold effect, where the severity of the effects increases with the dosage.
Metabolic Pathways
This compound is involved in metabolic pathways that include its hydrolysis and subsequent reactions with biomolecules. The compound interacts with enzymes and cofactors to produce hydrogen chloride and butanol . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. The presence of this compound can also influence the activity of enzymes involved in detoxification and cellular defense mechanisms.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form covalent bonds with functional groups allows it to localize to specific cellular compartments . This localization can affect its accumulation and activity, leading to localized cellular effects. The transport and distribution of this compound are influenced by its chemical properties and the presence of specific transporters and binding proteins.
Subcellular Localization
This compound’s subcellular localization is determined by its interactions with cellular components and targeting signals. The compound can be directed to specific compartments or organelles through post-translational modifications and binding interactions . This localization can influence its activity and function, affecting cellular processes such as signaling, metabolism, and gene expression. The presence of this compound in specific subcellular locations can lead to targeted effects on cellular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyltrichlorosilane is typically synthesized through the reaction of butylmagnesium chloride with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C4H9MgCl+SiCl4→C4H9SiCl3+MgCl2
Industrial Production Methods: In industrial settings, this compound is produced by the direct chlorination of butylsilane. The process involves the reaction of butylsilane with chlorine gas in the presence of a catalyst, typically at elevated temperatures. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Types of Reactions:
Hydrolysis: this compound reacts vigorously with water, producing butanol and hydrochloric acid.
C4H9SiCl3+3H2O→C4H9Si(OH)3+3HCl
Substitution Reactions: It can undergo substitution reactions with alcohols, amines, and other nucleophiles, replacing the chlorine atoms with the nucleophile.
C4H9SiCl3+3ROH→C4H9Si(OR)3+3HCl
Common Reagents and Conditions:
Hydrolysis: Water or moist air.
Substitution: Alcohols, amines, or other nucleophiles under anhydrous conditions.
Major Products:
Hydrolysis: Butanol and hydrochloric acid.
Substitution: Corresponding alkoxysilanes or aminosilanes
Comparison with Similar Compounds
- Trichlorosilane (SiHCl₃)
- Octadecyltrichlorosilane (CH₃(CH₂)₁₇SiCl₃)
- Phenyltrichlorosilane (C₆H₅SiCl₃)
Comparison: Butyltrichlorosilane is unique due to its butyl group, which imparts specific hydrophobic properties and reactivity. Compared to trichlorosilane, it has a longer carbon chain, making it more suitable for applications requiring hydrophobic surface modifications. Octadecyltrichlorosilane, with its much longer carbon chain, is used for creating highly hydrophobic surfaces, while phenyltrichlorosilane is used for introducing aromatic groups onto surfaces .
Properties
IUPAC Name |
butyl(trichloro)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEKAFQSVPLXON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](Cl)(Cl)Cl | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
Record name | BUTYLTRICHLOROSILANE | |
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DSSTOX Substance ID |
DTXSID7064730 | |
Record name | Silane, butyltrichloro- | |
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Molecular Weight |
191.55 g/mol | |
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Physical Description |
Butyltrichlorosilane appears as a colorless liquid with a pungent odor. Flash point 126 °F. Corrosive to metals and skin. Used to make various silicon containing compounds., Colorless liquid; [HSDB] Faintly red clear liquid; [MSDSonline] | |
Record name | BUTYLTRICHLOROSILANE | |
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Record name | Butyl trichlorosilane | |
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Boiling Point |
288 °F at 760 mmHg (USCG, 1999), 148.5 °C | |
Record name | BUTYLTRICHLOROSILANE | |
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Flash Point |
126 °F (USCG, 1999), 130 °F (54 °C) (open cup) | |
Record name | BUTYLTRICHLOROSILANE | |
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Record name | Butyltrichlorosilane | |
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Solubility |
Soluble in ethyl ether, benzene, toluene, ethyl acetate, Soluble in heptane | |
Record name | Butyltrichlorosilane | |
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Density |
1.16 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1606 g/cu cm at 20 C | |
Record name | BUTYLTRICHLOROSILANE | |
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Vapor Density |
6.4 (Air = 1) | |
Record name | Butyltrichlorosilane | |
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Color/Form |
Colorless liquid | |
CAS No. |
7521-80-4 | |
Record name | BUTYLTRICHLOROSILANE | |
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